8,8'-Disulfanediylbis(5-phenoxyquinoline)
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Overview
Description
8,8’-Disulfanediylbis(5-phenoxyquinoline) is a chemical compound known for its unique structure and properties It consists of two quinoline rings connected by a disulfide bond, with phenoxy groups attached to the quinoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Disulfanediylbis(5-phenoxyquinoline) typically involves the reaction of 5-phenoxyquinoline with a disulfide reagent. One common method is the oxidative coupling of 5-phenoxyquinoline using a disulfide-forming agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of 8,8’-Disulfanediylbis(5-phenoxyquinoline) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8,8’-Disulfanediylbis(5-phenoxyquinoline) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as DTT or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8,8’-Disulfanediylbis(5-phenoxyquinoline) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 8,8’-Disulfanediylbis(5-phenoxyquinoline) involves its interaction with molecular targets such as proteasome isopeptidase Rpn11. By inhibiting this enzyme, the compound prevents the degradation of ubiquitinated proteins, leading to the accumulation of these proteins and the induction of apoptosis in cancer cells . The disulfide bond in the compound is crucial for its activity, as it can be reduced to release the active quinoline moieties.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Aminoquinoline: Used as an antimalarial drug.
5,5’-Disulfanediylbis(2-nitrobenzoic acid):
Uniqueness
8,8’-Disulfanediylbis(5-phenoxyquinoline) is unique due to its dual quinoline structure connected by a disulfide bond, which imparts distinct chemical and biological properties
Properties
CAS No. |
138042-92-9 |
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Molecular Formula |
C30H20N2O2S2 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
5-phenoxy-8-[(5-phenoxyquinolin-8-yl)disulfanyl]quinoline |
InChI |
InChI=1S/C30H20N2O2S2/c1-3-9-21(10-4-1)33-25-15-17-27(29-23(25)13-7-19-31-29)35-36-28-18-16-26(24-14-8-20-32-30(24)28)34-22-11-5-2-6-12-22/h1-20H |
InChI Key |
HJBMVFGAHCTVFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=NC3=C(C=C2)SSC4=C5C(=C(C=C4)OC6=CC=CC=C6)C=CC=N5 |
Origin of Product |
United States |
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